molecular formula C20H22F2N4O2S B10944257 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(1-naphthylmethyl)piperazine

1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(1-naphthylmethyl)piperazine

Cat. No.: B10944257
M. Wt: 420.5 g/mol
InChI Key: IVHGFQYRZGOOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(1-naphthylmethyl)piperazine is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a difluoromethyl group, a pyrazole ring, a sulfonyl group, and a naphthylmethyl-substituted piperazine ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(1-naphthylmethyl)piperazine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as bromodifluoromethane.

    Sulfonylation: The sulfonyl group is added through a sulfonyl chloride reagent in the presence of a base like triethylamine.

    Piperazine Substitution: The final step involves the reaction of the sulfonylated pyrazole with 1-naphthylmethylpiperazine under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(1-naphthylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazole and piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(1-naphthylmethyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(1-naphthylmethyl)piperazine involves its interaction with molecular targets such as bacterial efflux pumps. By inhibiting these pumps, the compound can increase the susceptibility of bacteria to antibiotics, thereby enhancing their effectiveness . The pathways involved include the disruption of membrane morphology and blocking efflux activity, leading to cell death at higher concentrations .

Comparison with Similar Compounds

Similar Compounds

    1-(1-Naphthylmethyl)piperazine: Shares the naphthylmethyl-piperazine structure but lacks the pyrazole and difluoromethyl groups.

    Phenylalanine-arginine β-naphthylamide: Another efflux pump inhibitor with a different structural framework.

Uniqueness

1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(1-naphthylmethyl)piperazine is unique due to its combination of a difluoromethyl group, a pyrazole ring, and a sulfonyl group, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research in antimicrobial resistance and other scientific fields.

Properties

Molecular Formula

C20H22F2N4O2S

Molecular Weight

420.5 g/mol

IUPAC Name

1-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonyl-4-(naphthalen-1-ylmethyl)piperazine

InChI

InChI=1S/C20H22F2N4O2S/c1-15-19(14-26(23-15)20(21)22)29(27,28)25-11-9-24(10-12-25)13-17-7-4-6-16-5-2-3-8-18(16)17/h2-8,14,20H,9-13H2,1H3

InChI Key

IVHGFQYRZGOOHI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.